molecular formula C18H15N3O2S2 B2859183 (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021219-28-2

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2859183
CAS No.: 1021219-28-2
M. Wt: 369.46
InChI Key: DAUSAPQELJOODA-ZRDIBKRKSA-N
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Description

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These involve the reaction of 3,4-dimethoxyaniline with thiophene-2-carbaldehyde in the presence of a base to form the intermediate Schiff base.

    Cyclization Reactions: The Schiff base undergoes cyclization with thioamide to form the thiazole ring.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a methoxyphenyl group but differs in its overall structure and properties.

    Phenethylamine: A simpler structure with different biological activities.

    Thiazole Derivatives: Compounds with similar thiazole rings but varying side chains and functionalities.

Uniqueness

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-22-15-6-5-13(8-16(15)23-2)20-10-12(9-19)18-21-14(11-25-18)17-4-3-7-24-17/h3-8,10-11,20H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSAPQELJOODA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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